methyl 3-nitro-5-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}benzoate
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Overview
Description
Methyl 3-nitro-5-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a nitro group, a methyl ester group, and a bulky tert-butyl group attached to the benzoate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-nitro-5-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}benzoate typically involves a multi-step process. One common synthetic route includes the nitration of methyl benzoate to form methyl 3-nitrobenzoate. This intermediate is then subjected to a coupling reaction with 1,1,3,3-tetramethylbutylamine under appropriate conditions to yield the final product. The reaction conditions often involve the use of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-nitro-5-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)
Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate
Major Products Formed
Reduction: Methyl 3-amino-5-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}benzoate
Hydrolysis: 3-nitro-5-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}benzoic acid
Coupling: Various biaryl derivatives depending on the boronic acid used
Scientific Research Applications
Methyl 3-nitro-5-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-nitro-5-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the bulky tert-butyl group may influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitrobenzoate: Lacks the bulky tert-butyl group and amide functionality.
Methyl 3-amino-5-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}benzoate: Similar structure but with an amino group instead of a nitro group.
3-nitro-5-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}benzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
Methyl 3-nitro-5-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}benzoate is unique due to the presence of both a nitro group and a bulky tert-butyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 3-nitro-5-(2,4,4-trimethylpentan-2-ylcarbamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-16(2,3)10-17(4,5)18-14(20)11-7-12(15(21)24-6)9-13(8-11)19(22)23/h7-9H,10H2,1-6H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINVBDPZFOVXOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24787868 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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